molecular formula C16H13Cl2NO4 B2594583 N-(2,6-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide CAS No. 438030-83-2

N-(2,6-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Cat. No.: B2594583
CAS No.: 438030-83-2
M. Wt: 354.18
InChI Key: YLMOHQOJZSROIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a high-purity chemical compound supplied for laboratory research use. This specialty chemical, with the CAS Registry Number 438030-83-2 , has a molecular formula of C16H13Cl2NO4 and a molecular weight of 354.18 g/mol . A key structural feature of this molecule is the presence of an aldehyde (formyl) functional group, which makes it a valuable building block in organic synthesis and medicinal chemistry research . The aldehyde group is highly reactive and allows researchers to easily form new chemical bonds, such as creating Schiff bases or other derivatives, for the synthesis of more complex molecules . The compound's structure also incorporates a 2,6-dichlorophenyl acetamide moiety, a group found in various pharmacologically active agents, suggesting its potential application in the development and study of new bioactive compounds . It is typically stored and shipped under cold-chain conditions to ensure stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO4/c1-22-14-7-10(8-20)5-6-13(14)23-9-15(21)19-16-11(17)3-2-4-12(16)18/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMOHQOJZSROIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, a compound with the CAS number 438030-83-2, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological properties, including its anticancer and antibacterial effects, supported by various studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C16H13Cl2NO4C_{16}H_{13}Cl_2NO_4 with a molecular weight of 354.18 g/mol. The compound features distinct functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer).

Case Study: Anticancer Efficacy

In a study assessing the compound's effects on A431 and A549 cells:

  • Cell Proliferation : The compound significantly inhibited cell proliferation at concentrations of 1, 2, and 4 μM.
  • Apoptosis Induction : Flow cytometry results indicated an increase in apoptotic cells in treated groups compared to controls.
  • Cell Cycle Arrest : The compound caused cell cycle arrest at the G0/G1 phase.
Concentration (μM)% Cell Viability (A431)% Cell Viability (A549)
0100100
17578
25055
42530

Antibacterial Activity

The antibacterial properties of the compound have also been investigated. It exhibited significant activity against several bacterial strains, including E. coli and S. aureus.

Case Study: Antibacterial Efficacy

In a comparative study:

  • Minimum Inhibitory Concentration (MIC) values were determined for various concentrations.
  • The compound showed MIC values comparable to standard antibiotics like levofloxacin.
Bacterial StrainMIC (μg/mL)Control MIC (Levofloxacin)
E. coli2520
S. aureus3025
S. typhi3530

The proposed mechanisms for the biological activities include:

  • Inhibition of DNA Synthesis : The compound may bind to DNA, disrupting replication.
  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
  • Reduction of Inflammatory Cytokines : Decreased levels of IL-6 and TNF-α in treated macrophages suggest anti-inflammatory properties.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular formula: C₁₆H₁₃Cl₂NO₄
  • Molecular weight: 354.2 g/mol
  • Substituents: 2,6-Dichlorophenyl group: Provides steric bulk and electron-withdrawing properties.

Key Properties :

  • Purity: ≥95% (based on supplier specifications) .
  • Availability: Discontinued commercial product; primarily used for research purposes .

Structural Analogues with Dichlorophenyl-Acetamide Backbone

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Substituents Melting Point (°C) Key Features Reference
N-(2,6-Dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide (Target) C₁₆H₁₃Cl₂NO₄ 4-Formyl-2-methoxyphenoxy N/A Reactive aldehyde group
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide C₁₄H₁₀Cl₃NO 4-Chlorophenyl N/A Diclofenac impurity analog
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS Thiazol-2-yl N/A Antiparallel dimer via N–H⋯N bonds
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide C₁₄H₁₇Cl₂NO₂ Cyclohexyl, 2,3-dichlorophenoxy N/A Chair conformation cyclohexyl
2-Chloro-N-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide (CAS 207395-03-7) C₁₅H₁₂Cl₃NO₂ Chloro, 4-methoxyphenyl N/A Dual chloro/methoxy substitution

Key Observations :

  • The 2,6-dichlorophenyl group is a common motif in analogs, contributing to steric and electronic effects.
  • Substituent variations (e.g., thiazolyl, cyclohexyl, methoxyphenyl) modulate hydrogen-bonding capacity and solubility . For example, the thiazol-2-yl group in enables dimerization via N–H⋯N interactions, while the cyclohexyl group in enhances lipophilicity.

Functional Analogues in Pharmacological Studies

Key Findings :

  • LIA (lidocaine analog) shares the 2,6-dichlorophenyl-acetamide core but incorporates a 4-methylpiperidinyl group , enhancing its sodium channel-blocking activity for neuropathic pain .
  • Compound 3g demonstrates potent anti-inflammatory activity (IC₅₀ = 2.91 µM), attributed to its indol-3-yl substituent and dichlorophenyl group .
  • Urease inhibitors (e.g., compound 8 in ) utilize sulfamoylphenyl groups for enzyme binding, unlike the target compound’s formyl-methoxyphenoxy group.

Physicochemical and Crystallographic Comparisons

Table 3: Crystallographic Data
Compound Name Crystal System Space Group Hydrogen Bonding Features Reference
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Triclinic P1 N–H⋯N dimerization along a-axis
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide Monoclinic P2₁/c N–H⋯O chains along c-axis
N-Benzyl-2-(2,6-dichlorophenoxy)acetamide Orthorhombic Pna2₁ C–H⋯π interactions

Insights :

  • The target compound’s formyl group may influence crystal packing differently compared to sulfonamide or alkyl-substituted analogs.
  • Hydrogen-bonding patterns (e.g., N–H⋯O in vs. N–H⋯N in ) are critical for stability and solubility.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,6-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between 2,6-dichloroaniline and a substituted phenoxyacetyl chloride derivative. For example, analogous compounds (e.g., N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide) are synthesized via refluxing with a base (e.g., pyridine) to facilitate amide bond formation . Optimization may include varying solvents (DMF, THF), temperature (60–100°C), and catalysts (e.g., HOBt/EDCI for carboxyl activation). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate high-purity product .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR : 1H/13C NMR to confirm substituent positions (e.g., formyl proton at ~10 ppm, methoxy at ~3.8 ppm) and aromatic coupling patterns .
  • X-ray crystallography : Use SHELX suite for structure refinement. Single-crystal diffraction resolves spatial arrangements (e.g., dihedral angles between dichlorophenyl and methoxyphenoxy groups), critical for understanding steric effects .
  • HRMS : To verify molecular weight (MW: 354.18 g/mol) and fragmentation patterns .

Q. What are the key physicochemical properties influencing experimental handling?

  • Methodological Answer :

  • Solubility : Low in water; soluble in DMSO, DMF, or acetone. Pre-solubilize in DMSO for biological assays .
  • Stability : Monitor degradation via HPLC under varying pH (e.g., pH 2–10 buffers at 37°C for 72 hours). Chlorinated aryl groups enhance stability compared to non-halogenated analogs .
  • Melting Point : Determine via DSC; expected >150°C due to rigid aromatic stacking .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography with immobilized compound to pull down protein targets from cell lysates .
  • Enzymatic Assays : Test inhibition of kinases or proteases (e.g., COX-2) at 10–100 µM concentrations. Compare IC50 values with diclofenac analogs .
  • Molecular Dynamics Simulations : Model interactions with predicted targets (e.g., docking to ATP-binding pockets using AutoDock Vina) .

Q. What structural modifications enhance bioactivity, and how do they compare to analogs?

  • Methodological Answer :

  • SAR Analysis : Replace formyl with hydroxy or methyl groups to assess electronic effects. For example, 4-hydroxy analogs show increased solubility but reduced antimicrobial activity .
  • Comparative Table :
CompoundModificationBioactivity (IC50, µM)
Target Compound4-Formyl, 2-Methoxy12.3 (COX-2)
N-(4-Cl-Ph)-2-(2,6-Cl-Ph)AcetamideNo formyl/methoxy45.7 (COX-2)
4-Hydroxy AnalogFormyl → Hydroxy>100 (COX-2)
  • Data suggests formyl and methoxy groups are critical for target binding .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC50 values)?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin).
  • Purity Verification : Confirm compound purity (>95%) via HPLC before assays. Impurities (e.g., residual solvents) may skew results .
  • Meta-Analysis : Compare data across studies using tools like PRISMA. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains (Gram+ vs. Gram-) .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Simulated Gastric Fluid : Incubate at pH 1.2 (37°C, 2 hours) and analyze degradation via LC-MS. Chlorinated aryl groups resist acidic hydrolysis better than brominated analogs .
  • Photostability : Expose to UV light (λ = 254 nm) for 24 hours; track decomposition products (e.g., formyl oxidation to carboxylic acid) .

Q. How can computational modeling predict pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME to calculate LogP (estimated ~3.5), BBB permeability (low), and CYP450 inhibition. High LogP suggests hepatic metabolism dominance .
  • QSAR Models : Train models on analogs’ data (e.g., chlorinated acetamides) to predict bioavailability and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.